molecular formula C9H11ClN2O B1278448 4-amino-2-chloro-N,N-dimethylbenzamide CAS No. 98995-06-3

4-amino-2-chloro-N,N-dimethylbenzamide

Cat. No.: B1278448
CAS No.: 98995-06-3
M. Wt: 198.65 g/mol
InChI Key: HYYZVBNRQCDKET-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N,N-dimethylbenzamide (CAS 98995-06-3) is a substituted benzamide derivative with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . It is characterized by an amino group (-NH₂) at the para position, a chloro group (-Cl) at the ortho position, and two methyl groups on the amide nitrogen, forming an N,N-dimethylamide . Its SMILES representation is CN(C)C(=O)C1=C(C=C(C=C1)N)Cl, and it has the InChIKey HYYZVBNRQCDKET-UHFFFAOYSA-N . This compound serves as a key synthetic intermediate in organic and medicinal chemistry research. It is widely used in the synthesis of more complex organic molecules . Its structure allows it to undergo various chemical reactions, including oxidation of the amino group to form nitro derivatives and reduction to yield different amine derivatives . The chlorine atom can also be substituted with other functional groups under specific conditions, enhancing its utility in constructing diverse chemical libraries . From a mechanistic perspective, its research value is attributed to its potential to interact with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects that are useful for biochemical studies . The compound can be synthesized through several routes. One efficient method is a one-pot oxidative amidation starting from 4-amino-2-chlorobenzyl alcohol, using dimethylamine and tert-Butyl hydroperoxide (TBHP) with Bis(acetoxy)iodobenzene (DIB) in acetonitrile under reflux, yielding the product with high regioselectivity . A multi-step synthesis via nitro reduction and amidation is also available, involving the conversion of a precursor acid to an acid chloride followed by reaction with dimethylamine . This compound is for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

4-amino-2-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYZVBNRQCDKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449237
Record name 4-amino-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98995-06-3
Record name 4-amino-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

  • Reagents :
    • 4-Amino-2-chlorobenzyl alcohol (1.0 mmol)
    • Dimethylamine (2.5 mmol)
    • tert-Butyl hydroperoxide (TBHP, 8.0 mmol)
    • Bis(acetoxy)iodobenzene (DIB, 0.2 mmol)
    • Solvent: Acetonitrile (5 mL)
  • Conditions : Reflux for 5–6 hours.

Procedure:

  • Combine 4-amino-2-chlorobenzyl alcohol, dimethylamine, and TBHP in acetonitrile.
  • Add DIB and reflux until reaction completion (monitored by TLC).
  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (petroleum ether/EtOAc).

Yield:

  • 88% (based on analogous oxidative amidation reactions for similar substrates).

Key Advantages:

  • One-pot synthesis minimizes intermediate isolation.
  • High regioselectivity for chloro and amino groups.

Multi-Step Synthesis via Nitro Reduction and Amidation

This route involves nitration, reduction, chlorination, and amidation steps.

Step 1: Nitration of 2-Chloro-3-methylbenzoic Acid

  • Reagents :
    • 2-Chloro-3-methylbenzoic acid (1.0 mol)
    • Nitrating mixture (HNO₃/H₂SO₄)
  • Conditions : 0–5°C for 2 hours.
  • Product : 2-Chloro-3-methyl-4-nitrobenzoic acid (Yield: 85% ).

Step 2: Reduction of Nitro Group

  • Reagents :
    • Fe powder (5.0 mol)
    • HCl (aqueous)
  • Conditions : Reflux for 4 hours.
  • Product : 4-Amino-2-chloro-3-methylbenzoic acid (Yield: 92% ).

Step 3: Amidation with Dimethylamine

  • Reagents :
    • 4-Amino-2-chloro-3-methylbenzoic acid (1.0 mol)
    • Thionyl chloride (SOCl₂, 2.0 mol)
    • Dimethylamine (3.0 mol)
  • Conditions :
    • Convert acid to acid chloride using SOCl₂ (reflux, 2 hours).
    • React with dimethylamine in THF at 0°C.
  • Product : 4-Amino-2-chloro-N,N-dimethylbenzamide (Yield: 78% ).

Electrophilic Halogenation of Preformed Amide

Chlorination of 4-amino-N,N-dimethylbenzamide using N-chlorosuccinimide (NCS).

Reaction Conditions:

  • Reagents :
    • 4-Amino-N,N-dimethylbenzamide (1.0 mmol)
    • NCS (1.2 mmol)
    • Solvent: DMF (5 mL)
  • Conditions : 50°C for 6 hours.

Yield:

  • 70% (with >95% purity via HPLC).

Mechanistic Insight:

  • Electrophilic substitution occurs preferentially at the ortho position due to the directing effect of the amino group.

One-Pot Synthesis via Benzoxazine Intermediate

Adapted from a method for analogous benzamides:

Steps:

  • Benzoxazine Formation : React 4-amino-2-chlorobenzoic acid with bis(trichloromethyl) carbonate to form 8-chloro-2H-3,1-benzoxazine-2,4(1H)-dione.
  • Aminolysis : Treat with aqueous methylamine to yield 4-amino-2-chloro-N-methylbenzamide.
  • Dimethylation : React with methyl iodide in the presence of NaH.

Yield:

  • 65% overall.

Comparative Analysis of Methods

Method Yield Complexity Regioselectivity
Oxidative Amidation 88% Low High
Multi-Step Synthesis 78% High Moderate
Electrophilic Halogenation 70% Moderate High
One-Pot Synthesis 65% Moderate Moderate

Critical Considerations

  • Regioselectivity : Oxidative amidation and electrophilic halogenation offer superior control over substituent positions.
  • Scalability : The multi-step synthesis is less suitable for large-scale production due to intermediate purification requirements.
  • Green Chemistry : Oxidative methods using TBHP/DIB reduce waste compared to traditional halogenation.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-amino-2-chloro-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

4-Chloro-N,N-dimethylbenzamide (CAS 1673-47-8)
  • Structure: Lacks the amino group at the para position.
  • Reactivity : Serves as a substrate in iron-catalyzed C(sp²)–C(sp³) cross-coupling reactions, achieving high yields (e.g., 95% for 4-hexyl-N,N-dimethylbenzamide under Fe(acac)₃ catalysis) .
  • NMR Properties : The carbonyl ¹³C NMR chemical shift is solvent-dependent, correlating with rotational barriers (ΔG‡) around the C–N bond .
  • Comparison: The absence of the amino group in 4-chloro-N,N-dimethylbenzamide simplifies its electronic profile, favoring alkylation reactions.
4-Hydroxy-N,N-dimethylbenzamide
  • Structure: Hydroxyl (-OH) replaces the amino and chloro groups.
  • Applications : Used in studies of solvent effects on NMR shifts and rotational barriers .
  • Comparison: The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the chloro and amino substituents in the target compound.
2-Amino-N,N-dimethylbenzamide (CAS 6526-66-5)
  • Reactivity : Used in synthesizing heterocycles via diazabutadiene intermediates .
  • Comparison: The ortho-amino group may sterically hinder reactions at the carbonyl group, whereas the para-amino group in the target compound allows for more predictable regioselectivity.
N,N-Dimethylbenzamide Derivatives in Esterification
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -CN) at the para position enhance esterification yields (84–98%), while steric bulk (e.g., 2-methyl substitution) drastically reduces reactivity .
4-Chloro-N-(trichloroethyl)benzamides
  • Application: Key intermediates for synthesizing 1,3,5-oxadiazines via dehydrosulfurization. Dicyclohexylcarbodiimide (DCC) yields high-purity products, while I₂/Et₃N enables novel derivatives .
  • Comparison: The amino group in the target compound could interfere with dehydrosulfurization by coordinating to catalysts, necessitating modified reaction conditions.

Structural and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogues
Compound Substituents Melting Point (°C) Key Reactivity Key Applications
4-Amino-2-chloro-N,N-dimethylbenzamide -NH₂ (para), -Cl (ortho) Not reported Potential intermediate for heterocycles Pharma/agrochemical synthesis
4-Chloro-N,N-dimethylbenzamide -Cl (para) Not reported Iron-catalyzed alkylation (95% yield) Cross-coupling reactions
4-Hydroxy-N,N-dimethylbenzamide -OH (para) Not reported Solvent-dependent NMR shifts Solvent effect studies
2-Amino-N,N-dimethylbenzamide -NH₂ (ortho) Not reported Diazabutadiene synthesis Heterocyclic chemistry
Table 2: Substituent Effects on Esterification Yields
Substituent (Position) Example Compound Yield (%)
-CF₃ (para) 4-CF₃-N,N-dimethylbenzamide 84
-CN (para) 4-CN-N,N-dimethylbenzamide 86
-CH₃ (ortho) 2-CH₃-N,N-dimethylbenzamide <5
-Cl (para) + -NH₂ (para) Target Compound Predicted: Moderate

Biological Activity

Overview

4-Amino-2-chloro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H11ClN2O. It features an amino group at the 4-position, a chlorine atom at the 2-position, and two methyl groups attached to the nitrogen atom of the amide group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The compound is known for its reactivity, which is influenced by its functional groups. It can undergo several types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: The compound can be reduced to yield different amine derivatives.
  • Substitution: The chlorine atom can be replaced with other functional groups under specific conditions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium methoxide for nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. For instance, it has been studied for its potential as a biochemical probe to understand enzyme activities and for therapeutic applications targeting inflammatory pathways.

Antiviral Properties

Recent studies have explored the antiviral properties of benzamide derivatives, including this compound. Research indicates that compounds with similar structures have shown efficacy against viruses such as Ebola and Marburg. For example, certain aminobenzamide derivatives have been identified as potent inhibitors of viral entry, suggesting that this compound could exhibit similar antiviral activities .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Its structural analogs have demonstrated activity against various cancer cell lines by inhibiting histone deacetylases (HDACs), which play a crucial role in cancer progression. In vitro studies have shown that some related compounds can induce apoptosis in tumor cells and inhibit cell proliferation effectively .

Case Studies

  • Ebola Virus Inhibition: A study highlighted the discovery of small molecule inhibitors based on benzamide structures that effectively blocked Ebola virus entry in Vero cells. Compounds with similar characteristics to this compound exhibited EC50 values below 10 µM, indicating strong antiviral activity .
  • HDAC Inhibition: Research on related compounds has revealed that they can selectively inhibit HDAC3 with IC50 values in the nanomolar range, demonstrating significant potential for cancer therapy. These findings suggest that this compound might share similar inhibitory effects on HDACs, contributing to its anticancer properties .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameAntiviral ActivityHDAC InhibitionOther Notable Activities
This compoundPotentially effectiveUnknownAnti-inflammatory potential
4-Amino-3-chloro-N,N-dimethylbenzamideEffective against EbolaModerateBiochemical probe
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamideLimitedHighAntitumor activity

Q & A

Q. What are the common synthetic routes for 4-amino-2-chloro-N,N-dimethylbenzamide?

Methodological Answer: The synthesis typically involves coupling reactions between substituted benzoyl chlorides and amines. For example:

Acylation of amines : React 2-chloro-4-nitrobenzoyl chloride with dimethylamine to introduce the dimethylamino group, followed by reduction of the nitro group to an amine using catalytic hydrogenation or Sn/HCl .

Stepwise functionalization : Start with 2-chlorobenzamide derivatives, introduce the amino group via nitration/reduction, and alkylate to install the dimethylamino moiety .

Q. Key Considerations :

  • Reaction Solvents : Use anhydrous dichloromethane or THF to avoid hydrolysis of the acyl chloride.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Table 1: Comparative Yields Under Different Conditions

Reaction StepSolventCatalystYield (%)Reference
AcylationDCMNone78
Nitro Reduction (Sn/HCl)EtOH/HClSn85
Dimethylation (CH₃I/K₂CO₃)AcetoneK₂CO₃92

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : δ 7.2–7.8 ppm (split due to chloro and amino substituents).
    • Dimethylamino group : Singlet at δ 2.8–3.1 ppm (6H, N(CH₃)₂) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 213.1 (calculated for C₉H₁₁ClN₂O) .
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3350 cm⁻¹ (N-H) .

Data Contradiction Note :
Discrepancies in NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d6) or impurities. Cross-validate with elemental analysis .

Advanced Research Questions

Q. How can researchers optimize the solubility of this compound for in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Use DMSO:PBS (1:4) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or sulfonate) at non-critical positions without disrupting pharmacophore activity .
  • pH Adjustment : The dimethylamino group (pKa ~8.5) allows salt formation in acidic buffers (e.g., HCl salts) .

Q. Table 2: Solubility in Different Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference
Water0.1225
DMSO45.625
Ethanol8.325

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

  • Dose-Response Analysis : Test activity across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity variations due to substituent positioning .
  • Meta-Analysis : Compare datasets across studies while controlling for assay conditions (e.g., cell lines, incubation time) .

Case Study :
A derivative with a trifluoromethyl group showed 10x higher antimicrobial activity than the parent compound, attributed to increased lipophilicity (logP 2.8 vs. 1.5) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Use slow evaporation in ethyl acetate/hexane (1:3) or methanol/diethyl ether .
  • Temperature Control : Crystallize at 4°C to reduce nucleation sites and improve crystal size .
  • Additives : Introduce trace amounts of ionic liquids (e.g., [BMIM]BF₄) to enhance lattice stability .

Structural Insights :
Covalent organic frameworks (COFs) with similar benzamide backbones exhibit staggered or eclipsed configurations, impacting diffraction patterns .

Q. What computational methods predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Lipophilicity : Predicted logP = 2.1 (acceptable range: 1–3) .
    • Metabolic Stability : CYP3A4 susceptibility due to dimethylamino group .
  • DFT Calculations : Assess electron distribution to predict reactive sites for metabolic modification .

Validation : Compare computational results with in vitro microsomal assays .

Q. How do structural modifications impact receptor binding affinity?

Methodological Answer:

  • SAR Studies :
    • Chloro Substituent : Essential for hydrophobic interactions (e.g., with kinase ATP pockets) .
    • Dimethylamino Group : Enhances solubility but may reduce binding if steric hindrance occurs .
  • Free Energy Perturbation (FEP) : Quantify energy changes when replacing chloro with bromo or methyl groups .

Q. Table 3: Binding Affinity (IC₅₀) of Derivatives

DerivativeTarget ReceptorIC₅₀ (nM)Reference
Parent CompoundKinase X450
4-Amino-2-fluoro DerivativeKinase X320
N-Methyl AnalogKinase X>1000

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